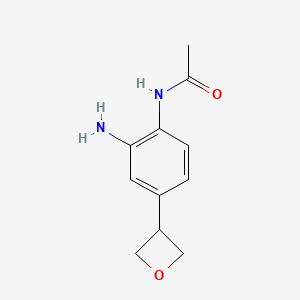![molecular formula C15H14O B11894618 2,4,9-Trimethylindeno[2,1-B]pyran CAS No. 62096-51-9](/img/structure/B11894618.png)
2,4,9-Trimethylindeno[2,1-B]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,9-Trimethylindeno[2,1-B]pyran is a chemical compound known for its unique structure and properties. It belongs to the class of pyran derivatives, which are oxygen-containing heterocyclic compounds. The compound is characterized by the presence of three methyl groups attached to the indeno-pyran ring system, making it distinct in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trimethylindeno[2,1-B]pyran typically involves multicomponent reactions (MCRs) that are efficient and economical. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances the yield and reduces the reaction time.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic strategies that ensure high efficiency and cost-effectiveness. The use of green chemistry principles, such as sustainable catalysts and eco-friendly solvents, is increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,9-Trimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyran derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,9-Trimethylindeno[2,1-B]pyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic light-emitting devices (OLEDs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,4,9-Trimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrone: A six-membered conjugated cyclic ester with similar reactivity.
4-Pyrone: Another isomer of pyrone with distinct chemical properties.
Chromene: A fused pyran derivative with significant biological activities.
Uniqueness
2,4,9-Trimethylindeno[2,1-B]pyran is unique due to its specific substitution pattern and the presence of three methyl groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
62096-51-9 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2,4,9-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-9-8-10(2)16-15-11(3)12-6-4-5-7-13(12)14(9)15/h4-8H,1-3H3 |
InChI-Schlüssel |
WGUQCQRCGDGGPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)

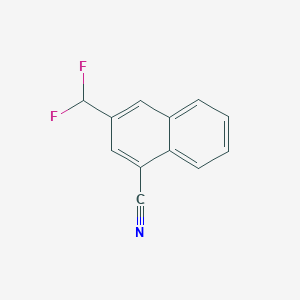
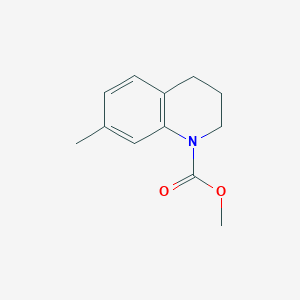
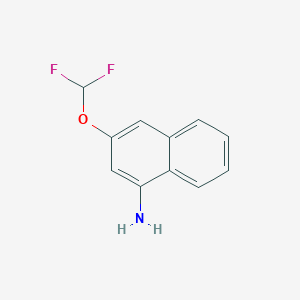
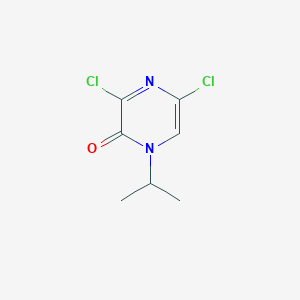

![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)

